Tyr-gly-gly
Descripción general
Descripción
IMREG-1 es una subfracción de bajo peso molecular derivada de dializados de leucocitos humanos. Se ha demostrado que mejora la inmunidad celular y se encuentra en evaluación clínica como agente inmunoestimulante en pacientes con complejo relacionado con el SIDA . El compuesto contiene péptidos inmunológicamente activos, como tirosilglicina y tirosilglicilglicina, que se ha demostrado que afectan el sistema inmunitario .
Aplicaciones Científicas De Investigación
IMREG-1 ha sido ampliamente estudiado por sus propiedades inmunomoduladoras. Ha mostrado potencial para mejorar la inmunidad celular, particularmente en pacientes con complejo relacionado con el SIDA . Se ha informado que el compuesto acelera y aumenta las reacciones de hipersensibilidad retardada, mejora la producción de linfocinas y mejora la respuesta inmunitaria a los antígenos de recuerdo . Además, IMREG-1 se ha evaluado por su potencial para tratar la candidiasis mucocutánea crónica y otros trastornos inmunitarios .
Mecanismo De Acción
El mecanismo de acción de IMREG-1 implica su capacidad para mejorar la inmunidad celular. El compuesto contiene péptidos como la tirosilglicina y la tirosilglicilglicina, que son responsables de su actividad inmunológica . Estos péptidos mejoran las reacciones de hipersensibilidad retardada y aumentan la producción de linfocinas en respuesta a la estimulación antigénica o mitogénica . Los objetivos moleculares y las vías involucradas incluyen la activación de las células T ayudantes y la producción de citocinas como la interleucina-2 y el interferón gamma .
Análisis Bioquímico
Biochemical Properties
Tyr-gly-gly plays a significant role in biochemical reactions. It is involved in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . This compound is also susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .
Cellular Effects
It is known that this compound and similar peptides can have antioxidant capacity . They have been ascribed to the cooperative effect of a number of properties, including their ability to scavenge free radicals, to act as metal-ion chelator, oxygen quencher or hydrogen donor and to inhibit the lipid oxidation .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. For instance, this compound has been found to inhibit angiotensin I-converting enzyme (ACE), demonstrating excellent inhibitory activity against ACE . This inhibition is primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy, indicating strong binding ability .
Temporal Effects in Laboratory Settings
It is known that this compound and similar peptides can have antioxidant capacity , which could potentially change over time depending on the stability and degradation of the peptide.
Dosage Effects in Animal Models
It is known that this compound and similar peptides can have antioxidant capacity , which could potentially vary with different dosages.
Metabolic Pathways
This compound is involved in the metabolic pathways of endogenous opioid peptides . It is produced by the cleavage of the Tyr-Gly bond at its own C-terminus, commonly in the sequence -Tyr-Xaa-Val-Gly-|-Gly, in the processing of the potyviral polyprotein .
Transport and Distribution
It is known that this compound and similar peptides can have antioxidant capacity , which could potentially be transported and distributed within cells and tissues.
Subcellular Localization
It is known that this compound and similar peptides can have antioxidant capacity , which could potentially be localized in specific compartments or organelles within the cell.
Métodos De Preparación
IMREG-1 se prepara a partir de dializados de leucocitos obtenidos de individuos sanos. La preparación implica una fraccionación de cromatografía líquida de alto rendimiento (HPLC) de fase inversa en dos pasos. Inicialmente, se prepara una subfracción de un extracto de leucocitos humanos mediante diálisis contra una membrana de peso molecular de 3500 . La preparación de IMREG-1 se reconstituye luego en una solución acuosa de ácido trifluoroacético al 0,1% y se cromatografía bajo condiciones específicas .
Análisis De Reacciones Químicas
IMREG-1 experimenta diversas reacciones químicas, principalmente involucrando sus componentes peptídicos. Se sabe que el compuesto mejora las reacciones de hipersensibilidad retardada a antígenos de recuerdo y aumenta la producción de linfocinas en respuesta a la estimulación antigénica o mitogénica . Los principales productos formados a partir de estas reacciones incluyen citocinas como la interleucina-2 y el interferón gamma .
Comparación Con Compuestos Similares
IMREG-1 es similar a otros compuestos inmunomoduladores derivados de dializados de leucocitos humanos, como IMREG-2 . Ambos compuestos mejoran las reacciones de hipersensibilidad retardada y aumentan la producción de linfocinas . IMREG-1 es único en su composición peptídica específica, que contiene tirosilglicina y tirosilglicilglicina, que son responsables de su actividad inmunológica . Otros compuestos similares incluyen los factores de transferencia, que también modulan las respuestas inmunitarias pero difieren en su mecanismo de acción y especificidad .
Propiedades
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINQLBHPIQYHN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21778-69-8 | |
Record name | Tyrosyl-glycyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-TYROSYLGLYCYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Tyr-Gly-Gly in the brain?
A1: this compound originates from the enzymatic breakdown of enkephalins, specifically by the action of enkephalinase (EC 3.4.24.11). This enzyme cleaves enkephalins at the Gly3-Phe4 bond, releasing this compound as a metabolite. []
Q2: How does the degradation of enkephalins into this compound and other fragments relate to their function?
A3: The rapid degradation of enkephalins, including the formation of this compound, is crucial for regulating their signaling activity. Enkephalins act as neurotransmitters and neuromodulators involved in pain perception, mood regulation, and other physiological processes. [] Their rapid turnover ensures precise control over their signaling duration and prevents overstimulation of opioid receptors.
Q3: What is the significance of using this compound levels as an index of enkephalin release?
A4: Measuring this compound levels can serve as an indirect but valuable indicator of enkephalin activity in vivo. As an extraneuronal metabolite, this compound’s levels are less influenced by neuronal reuptake or intracellular degradation, making it a more stable marker compared to enkephalins themselves. [, ] Studies using techniques like microdialysis coupled with HPLC have demonstrated the utility of monitoring this compound to understand enkephalin dynamics in response to various stimuli or pharmacological interventions.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H17N3O6. Its molecular weight is 311.3 g/mol.
Q5: Does this compound have any characteristic spectroscopic properties that can be used for its identification and quantification?
A6: As a peptide, this compound can be detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry. [] Its tyrosine residue allows for UV detection at around 280 nm.
Q6: Have there been studies looking into the chemical stability of this compound under different conditions?
A7: While specific stability data for this compound may be limited, its susceptibility to enzymatic degradation by aminopeptidases in vivo is well-documented. [] Chemically, it is likely to exhibit similar stability characteristics as other small peptides, being prone to hydrolysis under extreme pH or temperature conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.